molecular formula C19H20N2O5S B2786104 N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 899980-34-8

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2786104
CAS No.: 899980-34-8
M. Wt: 388.44
InChI Key: VKXLTCOISVYDKB-UHFFFAOYSA-N
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Description

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C19H20N2O5S and its molecular weight is 388.44. The purity is usually 95%.
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Preparation Methods

  • Synthetic Routes and Reaction Conditions: : The synthesis of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide involves several steps, including the formation of the benzo[d][1,3]dioxole ring, the sulfonylation process, and the introduction of the isoquinolinyl moiety. These reactions typically require specific catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.

  • Industrial Production Methods: : On an industrial scale, the production of this compound may involve continuous flow reactors and optimized reaction conditions to facilitate large-scale synthesis. The use of automated processes and advanced purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

  • Types of Reactions: : This compound undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. The sulfonyl group is particularly reactive, allowing for numerous modifications and derivatizations.

  • Common Reagents and Conditions: : Reagents such as strong oxidizing agents, reducing agents, and nucleophilic species are commonly used in reactions involving this compound. The reactions typically occur under mild to moderate conditions, depending on the desired transformation.

  • Major Products: : The major products formed from these reactions include various derivatives and analogs of the parent compound, which may possess distinct chemical and biological properties.

Scientific Research Applications

  • Chemistry: : In the field of chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactive functional groups allow for diverse chemical modifications.

  • Biology and Medicine: : This compound has shown potential in medicinal chemistry as a candidate for drug development. Its interactions with specific biological targets make it a valuable tool in pharmacological research.

  • Industry: : Industrial applications of this compound include its use in the synthesis of specialty chemicals and materials. Its unique properties contribute to the development of advanced materials with specific functions.

Mechanism of Action: : The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The sulfonyl and isoquinolinyl groups play crucial roles in binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Similar Compounds: : Compounds such as sulfonamide derivatives, benzo[d][1,3]dioxole analogs, and isoquinoline-based molecules share structural similarities with N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide.

  • Uniqueness: : The unique combination of functional groups in this compound confers distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity, selectivity, and potency in various applications.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S/c22-19(15-5-6-17-18(11-15)26-13-25-17)20-8-10-27(23,24)21-9-7-14-3-1-2-4-16(14)12-21/h1-6,11H,7-10,12-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKXLTCOISVYDKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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